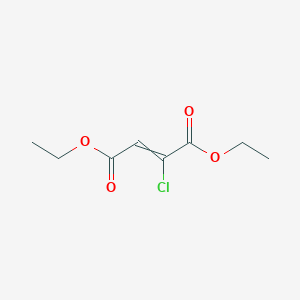
1,4-Diethyl (2Z)-2-chlorobut-2-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl Chloromaleate is an organic compound with the chemical formula C8H11ClO4. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its volatility and reactivity with water and moisture. It is soluble in organic solvents such as alcohols and ethers but insoluble in water .
准备方法
Diethyl Chloromaleate can be synthesized through the chlorination of maleic anhydride followed by esterification. The typical synthetic route involves dissolving maleic anhydride in an organic solvent and then introducing hydrogen chloride gas under controlled conditions. The reaction yields Diethyl Chloromaleate as the primary product .
化学反应分析
Diethyl Chloromaleate undergoes various chemical reactions, including:
Esterification: It can react with alcohols to form esters.
Hydrolysis: It reacts with water to form maleic acid and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition: It can participate in addition reactions with compounds containing double bonds.
Common reagents used in these reactions include alcohols, water, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Diethyl Chloromaleate is widely used in scientific research for various applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biochemical Assays: It is used in biochemical assays to study enzyme activities and protein interactions.
Pharmaceutical Research: It is employed in the development of new drugs and therapeutic agents.
Industrial Applications: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Diethyl Chloromaleate involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can then interact with biological molecules, affecting their function and activity .
相似化合物的比较
Diethyl Chloromaleate can be compared with other similar compounds such as:
Diethyl Chloromalonate: Both compounds contain ester groups and a chlorine atom, but Diethyl Chloromalonate has a different structure and reactivity.
Diethyl Bromomalonate: Similar to Diethyl Chloromaleate, but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Diethyl Fluoromalonate: Contains a fluorine atom, which significantly alters its chemical properties compared to Diethyl Chloromaleate.
Diethyl Chloromaleate is unique due to its specific reactivity with nucleophiles and its applications in various fields of research and industry.
属性
IUPAC Name |
diethyl 2-chlorobut-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
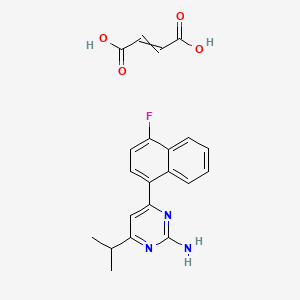


![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
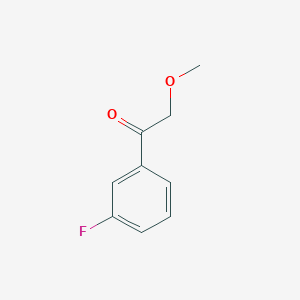
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
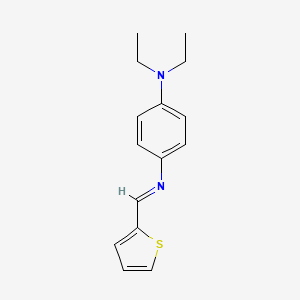
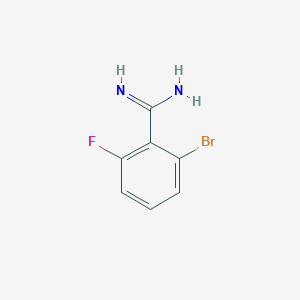

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)
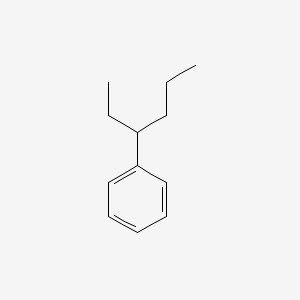
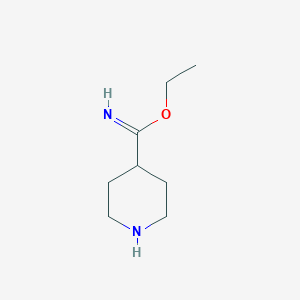
![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
